Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS: 618070-48-7) is a fluorinated pyrazole derivative with the molecular formula C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol . Its structure features a 4-fluorobenzyl group at the pyrazole ring’s N1 position and a methyl group at C5, with an ethyl ester moiety at C3 (Figure 1). The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group reduces steric hindrance compared to bulkier substituents .
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-10(2)17(16-13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
IIRKRPQBHFZMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Antiviral and Antimicrobial Properties:
Research has indicated that pyrazole derivatives exhibit notable antiviral and antibacterial activities. Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has shown effectiveness against various pathogens, making it a candidate for further development as an antiviral agent . Its structure allows for modifications that can enhance biological activity, particularly against resistant strains of bacteria.
Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key mediators in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Analgesic Activity:
In addition to anti-inflammatory effects, this compound has been investigated for its analgesic properties. The modulation of pain pathways through cyclooxygenase inhibition positions this compound as a potential analgesic agent .
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the efficacy of this compound. These studies often involve:
- In vitro assays : Testing against specific bacterial strains and viral infections.
- In vivo models : Evaluating anti-inflammatory and analgesic effects in animal models.
The results from these studies indicate that the compound possesses a favorable safety profile while demonstrating significant biological activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Industrial Applications
Beyond medicinal chemistry, this compound may have industrial applications, particularly in agrochemicals. Its derivatives could serve as precursors for developing new fungicides or herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it effectively reduced inflammation markers in animal models. This suggests potential therapeutic applications in treating chronic inflammatory conditions such as arthritis .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides stability and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
*Calculated based on molecular formula.
Crystallographic and Conformational Differences
Crystal structure analyses (e.g., ) reveal that substituents influence molecular packing and hydrogen bonding:
- The target compound’s 4-fluorobenzyl group forms weak C–H···F interactions, contributing to stable crystal lattices .
- In contrast, the 4-methoxybenzyl analog exhibits C–H···O interactions due to the methoxy oxygen, leading to distinct packing motifs.
- Software tools like SHELXL and Mercury were critical in analyzing these structures, highlighting the role of substituents in solid-state properties.
Biological Activity
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties. The presence of a fluorobenzyl group may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 255.28 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Estimated at 3.5 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with ethyl 5-methyl-1H-pyrazole-3-carboxylate under appropriate conditions to yield the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains in preliminary studies. For example, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to various diseases. For instance, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition percentage observed was approximately 45% at a concentration of 100 µM, indicating moderate activity compared to standard drugs like donepezil.
Case Studies
Several studies have documented the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2023) reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Research : In a study published in the Journal of Medicinal Chemistry, researchers found that the compound significantly reduced inflammation markers in a mouse model of arthritis .
- Neuroprotective Effects : A recent investigation highlighted its neuroprotective effects in cellular models exposed to oxidative stress, indicating potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
